3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid
Description
Properties
CAS No. |
16014-67-8 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H2,(H2,10,12)(H,13,14) |
InChI Key |
ZKCJZIHPVDTCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(C(=N2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid
General Synthetic Strategy
The synthesis typically starts with the construction of the tetrahydroquinoxaline core, followed by functionalization to introduce the amino group at the 3-position and the carboxylic acid group at the 2-position. Key steps often involve cyclocondensation reactions, selective substitutions, and functional group transformations under controlled conditions.
Reported Synthetic Routes
Cyclocondensation of Cyclohexadione with Glycinamide
A common approach involves the cyclocondensation of cyclohexadione with glycinamide under basic conditions to form 5,6,7,8-tetrahydroquinoxalin-2(1H)-one. This intermediate is then subjected to further derivatization steps to introduce the amino group at the 3-position and convert the ketone to the carboxylic acid functionality at the 2-position.
Palladium-Catalyzed Arylation and Functionalization
The bicyclic ketone intermediate can be triflated to form a key intermediate, which undergoes palladium-catalyzed Suzuki coupling to introduce aryl groups selectively. Alternatively, arylation of 5,6,7,8-tetrahydroquinoxaline N-oxide under palladium catalysis followed by reduction of the N-oxide moiety affords the desired tetrahydroquinoxaline derivatives. These methods allow for the introduction of diverse substituents, facilitating structure-activity relationship studies.
Detailed Synthetic Example and Conditions
| Step | Description | Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Cyclocondensation of cyclohexadione with glycinamide | Basic conditions, aqueous or alcoholic solvent, moderate heating | Formation of 5,6,7,8-tetrahydroquinoxalin-2(1H)-one intermediate |
| 2 | Triflation of bicyclic ketone | Triflic anhydride, suitable base, low temperature | Formation of triflate intermediate for cross-coupling |
| 3 | Palladium-catalyzed Suzuki coupling | Pd catalyst, arylboronic acid, base, solvent (e.g., DMF), elevated temperature | Arylated tetrahydroquinoxaline derivatives |
| 4 | Reduction of N-oxide (if applicable) | Suitable reducing agent (e.g., phosphorous trichloride or zinc/acetic acid) | Conversion to final tetrahydroquinoxaline structure |
| 5 | Functional group transformation to amino and carboxylic acid | Amination, hydrolysis or oxidation steps | Installation of 3-amino and 2-carboxylic acid groups |
Research Data and Analysis
A study focusing on derivatives of 5,6,7,8-tetrahydroquinoxaline revealed that substituents on the phenyl moiety significantly affect biological activity, suggesting that preparation methods allowing for diverse substitution patterns are valuable for optimizing pharmacological profiles. For example, compound 31 (2-hydroxy, 4-fluoro substitution) showed the greatest potency as a P2X1-purinoceptor antagonist with an IC50 of 14 μM, indicating the importance of precise synthetic control to obtain biologically active analogues.
Table 1. Structure-Activity Relationship of 5,6,7,8-Tetrahydroquinoxaline Derivatives
| Compound No. | Ortho Substituent | Meta Substituent | Para Substituent | % Max Inhibition (EFS) | IC50 (μM) |
|---|---|---|---|---|---|
| 1 | H | H | H | 18 | 133 |
| 6 | OH | H | H | 25 | 54 |
| 11 | H | OH | H | 36 | 24 |
| 15 | H | CO2Me | H | 22 | 23 |
| 20 | H | H | i-Pr | 53 | 113 |
| 31 | OH | H | F | 13 | 14 |
This data underscores the synthetic challenge and importance of precise substitution patterns in the preparation of biologically relevant tetrahydroquinoxaline carboxylic acids.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitroquinoxaline derivatives.
Reduction: Alcohol derivatives of quinoxaline.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid (THQCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Molecular Formula : C9H11N3O
- Molecular Weight : 193.206 g/mol
- CAS Number : 922167-67-7
Synthesis of THQCA
The synthesis of THQCA typically involves cyclocondensation reactions followed by various substitution reactions to introduce functional groups that enhance its biological activity. For example, cyclohexadione can be condensed with glycinamide under basic conditions to form the desired tetrahydroquinoxaline structure.
Antagonistic Effects on Purinergic Receptors
Recent studies have highlighted the role of THQCA as a selective antagonist for P2X1 purinergic receptors. In isolated rat vas deferens preparations, THQCA demonstrated an IC50 value of approximately 134 μM, indicating its potential utility in modulating sperm transport and offering a novel non-hormonal approach to male contraception .
Antiproliferative Activity
THQCA has been evaluated for antiproliferative effects against various cancer cell lines. A related compound, 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives, showed remarkable potency with IC50 values as low as 0.071 μM against SMMC-7721 cells and 0.126 μM against HeLa cells . This suggests that modifications to the quinoxaline structure can significantly enhance its anticancer properties.
Study on P2X1-Purinoceptor Antagonism
In a study aimed at developing P2X1 antagonists, a series of analogues derived from THQCA were synthesized and tested. The results indicated that specific substitutions on the phenyl moiety could enhance receptor antagonism . The study outlined the methodology used for testing these compounds and provided detailed statistical analyses of the results.
| Compound | IC50 (μM) | Target Receptor |
|---|---|---|
| THQCA | 134 | P2X1 |
| Compound 13d | 0.126 | HeLa |
| Compound 13d | 0.071 | SMMC-7721 |
The mechanism by which THQCA exerts its biological effects involves competitive antagonism at the P2X1 receptor sites. This was confirmed through concentration-response curves that demonstrated rightward shifts in agonist responses upon treatment with THQCA .
Therapeutic Applications
Given its biological activities, THQCA holds promise for several therapeutic applications:
- Male Contraception : By inhibiting sperm transport through P2X1 antagonism.
- Cancer Treatment : As a potential lead compound for developing new anticancer agents targeting specific pathways involved in cell proliferation.
Q & A
Q. What are the established synthetic routes for 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid, and what are their respective yields and purity profiles?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions using precursors like 3-amino-5,5-dimethylcyclohex-2-enone or functionalized quinoline intermediates. For example, reacting 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine yields pyrido[2,3-f]quinoxaline analogs . Purification often employs column chromatography or recrystallization, with yields varying between 50–80% depending on substituent steric effects. Purity is confirmed via HPLC (>95%) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on the aromatic proton environment (quinoxaline ring protons at δ 7.5–8.5 ppm) and the carboxylic acid proton (δ ~12–13 ppm). NMR should confirm the carbonyl resonance (C=O at ~170 ppm) .
- IR : Key stretches include the carboxylic acid O-H (~2500–3000 cm), C=O (~1680–1720 cm), and N-H (3300–3500 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) should align with the molecular weight (e.g., ~235–250 g/mol for related derivatives) .
Advanced Research Questions
Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions, particularly at the 2-carboxylic acid position?
- Methodological Answer : The electron-withdrawing carboxylic acid group activates the quinoxaline ring for nucleophilic attack. Computational studies (e.g., DFT) reveal enhanced electrophilicity at the C-2 position due to conjugation with the amino group. Experimental validation involves monitoring substitution kinetics with amines or thiols under varying pH (e.g., 4–9) to optimize reaction efficiency .
Q. What in vivo models are appropriate for evaluating the compound’s potential antihypoxic activity, and what methodological controls are critical for data reliability?
- Methodological Answer : Normobaric hypoxia with hypercapnia models in rodents are commonly used. Key steps:
- Dosing : Administer 10–50 mg/kg intraperitoneally 30 minutes before hypoxia induction.
- Controls : Include vehicle (e.g., DMSO/saline) and positive controls (e.g., acetazolamide).
- Endpoints : Measure survival time, blood gas parameters (pO, pCO), and tissue hypoxia markers (e.g., HIF-1α levels) .
Q. How do structural modifications (e.g., halogen substitution at position 3) affect the compound’s binding affinity to kinase targets, based on computational docking studies?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR).
- Halogen Effects : Chloro or trifluoromethyl groups at C-3 enhance hydrophobic interactions (e.g., ΔG improvements of 1.5–2.0 kcal/mol). Validate with surface plasmon resonance (SPR) assays to correlate docking scores with experimental K values .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported biological activities (e.g., anticancer vs. mutagenic effects) of quinoxaline derivatives?
- Methodological Answer :
- Assay Conditions : Compare cell lines (e.g., HepG2 vs. bacterial mutagenicity tests like Ames assay) and concentrations used .
- Metabolic Activation : Test metabolites using liver microsomes to identify pro-mutagenic intermediates.
- Structural Specificity : Differentiate between imidazo[4,5-f]quinoxalines (mutagenic) and tetrahydroquinoxaline-carboxylic acids (lower mutagenicity due to reduced aromaticity) .
Stability and Safety Considerations
Q. What are the critical stability parameters (pH, temperature) for handling this compound in aqueous solutions?
- Methodological Answer :
- pH Stability : The carboxylic acid group is stable at pH 4–6; avoid alkaline conditions (>pH 8) to prevent hydrolysis.
- Temperature : Store at –20°C in anhydrous DMSO or ethanol. Thermal degradation occurs above 40°C (TGA/DSC data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
